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For Researchers, Scientists, and Drug Development Professionals

The successful extraction of membrane proteins is a critical first step for a wide range of

downstream applications, from structural biology to drug discovery. The choice of detergent is

paramount, as it must effectively solubilize the protein from the lipid bilayer while preserving its

native conformation and function. This guide provides a detailed comparison of two commonly

used detergents, Brij L23 and CHAPS, to aid researchers in selecting the optimal detergent for

their specific membrane protein of interest.

Introduction to Brij L23 and CHAPS
Brij L23, also known as Polyoxyethylene (23) lauryl ether, is a non-ionic detergent. Non-ionic

detergents are generally considered mild and are effective at breaking lipid-lipid and lipid-

protein interactions without disrupting protein-protein interactions. This property makes them

suitable for applications where the preservation of protein complexes is important.

CHAPS, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic

detergent. It combines the features of both bile salt-based and sulfobetaine-based detergents.

CHAPS is known for its ability to solubilize membrane proteins while maintaining their native

structure and function, making it a popular choice for various applications, including co-

immunoprecipitation and enzyme activity assays.[1][2]
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Physicochemical Properties: A Head-to-Head
Comparison
The selection of a detergent is often guided by its physicochemical properties, which influence

its behavior in solution and its interaction with membrane proteins.

Property Brij L23 CHAPS Reference(s)

Type Non-ionic Zwitterionic [1]

Molecular Weight (

g/mol )
~1199 ~615 [1]

Critical Micelle

Concentration (CMC)
0.09 mM 6 - 10 mM [1]

Aggregation Number 40 10 [1]

Micelle Molecular

Weight (kDa)
~48 ~6.2 [1]

Denaturing Properties Non-denaturing Non-denaturing [1]

Dialyzable No Yes [1]

Performance in Membrane Protein Extraction: A
Comparative Analysis
Direct quantitative comparisons of Brij L23 and CHAPS for the extraction of the same

membrane protein are limited in the literature. However, by examining their performance in

different studies, we can draw some general conclusions.

CHAPS is widely documented for its efficacy in solubilizing a variety of membrane proteins

while preserving their function. For instance, in co-immunoprecipitation experiments, CHAPS is

often favored because it effectively maintains protein-protein interactions within a complex.[2]

Studies have also shown that CHAPS can be used in combination with other detergents to

improve the resolution of membrane proteins in 2D gel electrophoresis.
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Brij L23 and its close relative, Brij-35, have demonstrated high efficiency in solubilizing certain

classes of membrane proteins, particularly G-protein coupled receptors (GPCRs), in cell-free

expression systems.[3] In one study, Brij-35 yielded significantly more soluble GPCRs

compared to other detergents, including CHAPS.[3] This suggests that for specific applications

and protein types, Brij detergents can offer superior extraction yields. However, the optimal

concentration of Brij detergents is critical, as concentrations above the CMC can sometimes

lead to inhibition of enzyme activity.[4]

The choice between Brij L23 and CHAPS will ultimately depend on the specific protein of

interest and the downstream application. For applications requiring the preservation of protein-

protein interactions, the milder, non-ionic nature of Brij L23 may be advantageous. For general

membrane protein solubilization with a good track record of preserving protein function, the

zwitterionic properties of CHAPS make it a robust choice.

Experimental Protocols
Below are detailed protocols for membrane protein extraction using Brij L23 and CHAPS from

cultured mammalian cells. These protocols are intended as a starting point, and optimization

may be required for specific cell types and target proteins.

Protocol 1: Membrane Protein Extraction using Brij L23
Materials:

Cultured mammalian cells

Ice-cold Phosphate-Buffered Saline (PBS)

Brij L23 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) Brij L23, 1 mM EDTA,

Protease Inhibitor Cocktail. Prepare fresh before use.

Cell scraper

Microcentrifuge tubes

Microcentrifuge

Procedure:
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Place the cell culture dish on ice and wash the cell monolayer twice with ice-cold PBS.

Aspirate the PBS completely and add 1 mL of ice-cold Brij L23 Lysis Buffer to the dish.

Incubate the dish on ice for 30 minutes, with occasional gentle swirling to ensure even lysis.

Using a cell scraper, gently scrape the cells from the dish and transfer the lysate to a pre-

chilled microcentrifuge tube.

Incubate the lysate on ice for an additional 15 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Carefully transfer the supernatant, containing the solubilized membrane and cytosolic

proteins, to a fresh, pre-chilled microcentrifuge tube.

Determine the protein concentration of the extract using a detergent-compatible protein

assay (e.g., BCA assay).

The extracted proteins are now ready for downstream applications or can be stored at -80°C.

Protocol 2: Membrane Protein Extraction using CHAPS
Materials:

Cultured mammalian cells

Ice-cold Phosphate-Buffered Saline (PBS)

CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA,

Protease Inhibitor Cocktail. Prepare fresh before use.[1]

Cell scraper

Microcentrifuge tubes

Microcentrifuge

Procedure:
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Place the cell culture dish on ice and wash the cell monolayer twice with ice-cold PBS.[1]

Aspirate the PBS completely and add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.[1]

Incubate the dish on ice for 30 minutes with occasional gentle swirling.[1]

Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5

mL microcentrifuge tube.[1]

Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.[1]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

Carefully transfer the supernatant, containing the solubilized membrane and cytosolic

proteins, to a fresh, pre-chilled microcentrifuge tube.[1]

Determine the protein concentration of the extract using a detergent-compatible protein

assay (e.g., BCA assay).[1]

The extracted proteins are now ready for downstream applications or can be stored at -80°C.

[1]

Visualizing the Workflow and Comparison
To better understand the experimental process and the key differences between Brij L23 and

CHAPS, the following diagrams are provided.

Sample Preparation Cell Lysis Protein Extraction

Downstream Applications

Cultured Mammalian Cells Wash with ice-cold PBS Add Lysis Buffer
(Brij L23 or CHAPS) Incubate on ice Scrape and Collect Lysate Incubate on ice Centrifuge to pellet debris Collect Supernatant Protein Quantification

Western Blot, IP, etc.

Store at -80°C
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Click to download full resolution via product page

Caption: A generalized workflow for membrane protein extraction using either Brij L23 or

CHAPS.

Brij L23 CHAPS

Type: Non-ionic

CMC: Low (0.09 mM)

Dialyzable: No

Pros: Mild, preserves protein complexes

Cons: Lower CMC can make removal difficult

Type: Zwitterionic

CMC: High (6-10 mM)

Dialyzable: Yes

Pros: Effective solubilization, preserves function

Cons: Can be harsher than non-ionic detergents

Click to download full resolution via product page

Caption: A comparative overview of the key features of Brij L23 and CHAPS detergents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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